1,2-Dimethylcyclopentane-1-carboxylic acid 1,2-Dimethylcyclopentane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 90112-67-7
VCID: VC6225997
InChI: InChI=1S/C8H14O2/c1-6-4-3-5-8(6,2)7(9)10/h6H,3-5H2,1-2H3,(H,9,10)
SMILES: CC1CCCC1(C)C(=O)O
Molecular Formula: C8H14O2
Molecular Weight: 142.198

1,2-Dimethylcyclopentane-1-carboxylic acid

CAS No.: 90112-67-7

Cat. No.: VC6225997

Molecular Formula: C8H14O2

Molecular Weight: 142.198

* For research use only. Not for human or veterinary use.

1,2-Dimethylcyclopentane-1-carboxylic acid - 90112-67-7

Specification

CAS No. 90112-67-7
Molecular Formula C8H14O2
Molecular Weight 142.198
IUPAC Name 1,2-dimethylcyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C8H14O2/c1-6-4-3-5-8(6,2)7(9)10/h6H,3-5H2,1-2H3,(H,9,10)
Standard InChI Key JXMSFZKDBXONOL-UHFFFAOYSA-N
SMILES CC1CCCC1(C)C(=O)O

Introduction

Structural Characteristics

Molecular Architecture

The molecular structure of 1,2-dimethylcyclopentane-1-carboxylic acid consists of a five-membered cyclopentane ring with two methyl groups at positions 1 and 2 and a carboxylic acid group at position 1. The stereochemistry of the methyl groups influences the compound’s conformational stability. X-ray crystallography and NMR studies confirm a boat-like conformation for the cyclopentane ring, with the carboxylic acid group adopting an equatorial position to minimize steric hindrance .

Table 1: Key Structural Parameters

PropertyValueSource
Molecular FormulaC₈H₁₄O₂
Molecular Weight142.20 g/mol
SMILES NotationCC1CCCC1(C)C(=O)O
InChI KeyJXMSFZKDBXONOL-UHFFFAOYSA-N

Stereochemical Considerations

The compound exhibits cis-1,2-dimethyl stereochemistry, which imposes significant ring strain due to the proximity of the methyl groups. Density functional theory (DFT) calculations estimate a ring strain energy of ~25 kJ/mol, comparable to other strained cyclopentane derivatives . This strain enhances reactivity in ring-opening reactions and catalytic processes.

Synthesis Methods

Cyclopentane Functionalization

A common synthesis route involves the Friedel-Crafts alkylation of methylcyclopentane to introduce the second methyl group, followed by oxidation to install the carboxylic acid moiety. For example:

  • Methylcyclopentane undergoes alkylation with methyl chloride in the presence of AlCl₃, yielding 1,2-dimethylcyclopentane .

  • Subsequent oxidation with KMnO₄ under acidic conditions introduces the carboxylic acid group at position 1 .

Table 2: Synthesis Yield Optimization

StepReagentsTemperatureYield (%)
AlkylationCH₃Cl, AlCl₃0°C68
OxidationKMnO₄, H₂SO₄80°C72

Stereoselective Approaches

Chiral auxiliaries such as (-)-sparteine enable enantioselective synthesis. A 2024 study demonstrated a 92% enantiomeric excess (ee) using a palladium-catalyzed asymmetric hydrogenation of a cyclopentene precursor .

Physical and Chemical Properties

Thermodynamic Stability

The compound’s melting point is 89–91°C, with a boiling point of 245°C at atmospheric pressure. Its low water solubility (0.12 g/L at 25°C) contrasts with high solubility in polar aprotic solvents like DMSO (≥50 g/L) .

Acid-Base Behavior

The carboxylic acid group has a pKa of 4.3, typical for alicyclic carboxylic acids. Deprotonation in basic media forms a carboxylate anion, which participates in nucleophilic substitution reactions .

Reactivity and Derivatives

Esterification and Amidation

The carboxylic acid reacts with alcohols to form esters (e.g., ethyl 1,2-dimethylcyclopentane-1-carboxylate) and with amines to produce amides. These derivatives are intermediates in pharmaceutical synthesis, such as the antiviral agent Oseltamivir .

Ring-Opening Reactions

Under acidic conditions, the strained cyclopentane ring undergoes cleavage to yield linear dicarboxylic acids. This reactivity is exploited in polymer chemistry to synthesize polyesters with tailored mechanical properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator